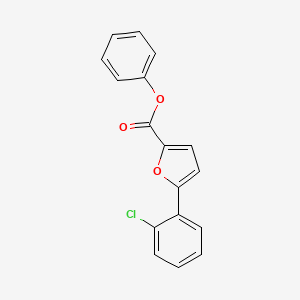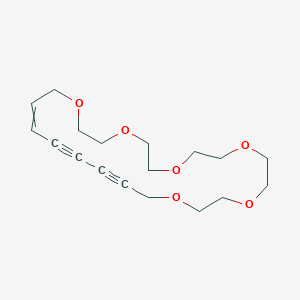
2-(2-Fluoro-4-pyridyl)-1-(3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-pyridyl)-1-(3-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a pyridine ring substituted with a fluorine atom and a methoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-pyridyl)-1-(3-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-pyridinecarboxaldehyde and 3-methoxybenzyl bromide.
Grignard Reaction: The 3-methoxybenzyl bromide is reacted with magnesium in dry ether to form the Grignard reagent, 3-methoxybenzylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 2-fluoro-4-pyridinecarboxaldehyde to form the intermediate alcohol.
Oxidation: The intermediate alcohol is oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-pyridyl)-1-(3-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-4-pyridyl)-1-(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-pyridyl)-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-pyridyl)-1-(3-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Fluoro-4-pyridyl)-1-(4-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position.
2-(2-Fluoro-4-pyridyl)-1-(3-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(2-Fluoro-4-pyridyl)-1-(3-methoxyphenyl)ethanone is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
303162-50-7 |
|---|---|
Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H12FNO2/c1-18-12-4-2-3-11(9-12)13(17)7-10-5-6-16-14(15)8-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
WOGULJGCMVEOGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)





![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)




